![molecular formula C20H24F3N3O2 B609609 2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide CAS No. 1262417-51-5](/img/structure/B609609.png)
2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Übersicht
Beschreibung
The compound “2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide” is also known as NMS-P118 . It is a potent, orally available, and highly selective PARP-1 inhibitor used for cancer therapy . The nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) has a well-established role in the signaling and repair of DNA and is a prominent target in oncology .
Synthesis Analysis
The synthesis of NMS-P118 was achieved through an HTS campaign on the proprietary Nerviano Medical Sciences (NMS) chemical collection, followed by SAR optimization . Unfortunately, the exact details of the synthesis process are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Selective Inhibition of PARP-1 and PARP-2
NMS-P118 is a highly selective inhibitor of the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) and its closest isoform PARP-2 . It binds to PARP-1 stronger than PARP-2 . This selectivity is due to the favorable hydrophobic interaction between the 4’4-difluorocyclohexyl ring on NMS-P118 and Y889 in PARP-1 .
Enhancement of Chemotherapeutic Agents and Radiotherapy
PARP-1 inhibitors, including NMS-P118, have been proven effective to potentiate both chemotherapeutic agents and radiotherapy . This is because they block the DNA repair pathway, which is critical for the survival of tumor cells .
Excellent Pharmacokinetic Profiles
NMS-P118 has excellent pharmacokinetic profiles, which makes it a promising candidate for drug development .
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations of NMS-P118 in complex with PARP-1 and PARP-2 have been performed to understand the molecular mechanism of its selectivity . This research can provide valuable insights for the design of novel selective PARP inhibitors .
Therapeutic Applications in Neoplasms
NMS-P118 has potential therapeutic applications in the treatment of neoplasms . It was initially developed by Nerviano Medical Sciences S.r.l .
Oral Bioavailability
NMS-P118 is orally bioavailable, which is an important property for a drug to be administered orally .
Wirkmechanismus
- Role of PARP-1 : PARP-1 plays a crucial role in DNA repair, maintaining genomic stability, and cell survival. It detects and repairs DNA damage, preventing mutations and cell death .
- Electrostatic Interaction : The negatively charged E763 residue in PARP-1 interacts more favorably with NMS-P118 than the Q332 residue in PARP-2 .
- Cell Death Induction : In cancer cells, impaired DNA repair leads to cell death, making NMS-P118 a potential anti-cancer agent .
- Metabolism Stability : It is metabolically stable and inhibits specific cytochrome P450 enzymes (CYP-2B6 and CYP-2D6) at moderate concentrations .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Eigenschaften
IUPAC Name |
2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-1H-isoindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c21-13-9-12-11-26(19(28)17(12)16(10-13)18(24)27)15-3-7-25(8-4-15)14-1-5-20(22,23)6-2-14/h9-10,14-15H,1-8,11H2,(H2,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYVAQSYRLZVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
CAS RN |
1262417-51-5 | |
| Record name | NMS-P118 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262417515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NMS-P118 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TSU9SA6UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What makes NMS-P118 a promising candidate for cancer therapy compared to other PARP inhibitors?
A1: Unlike many PARP inhibitors that demonstrate poor selectivity between PARP-1 and PARP-2, NMS-P118 exhibits high selectivity for PARP-1. [] This selectivity is desirable as it may mitigate potential toxicities arising from PARP-2 inhibition. [] Preclinical studies have shown NMS-P118 to be potent, orally available, and efficacious both as a single agent and in combination with Temozolomide in specific cancer xenograft models. []
Q2: How does NMS-P118 achieve its selectivity for PARP-1 over PARP-2?
A2: Although the binding pockets of PARP-1 and PARP-2 are highly similar, computational studies, including molecular dynamics simulations, have revealed key differences in binding interactions. [, ] NMS-P118 forms stronger interactions with specific residues in PARP-1, particularly Y889 and H862, compared to the corresponding residues in PARP-2. [] The 4′,4-difluorocyclohexyl ring of NMS-P118 plays a crucial role in its selectivity, forming favorable hydrophobic interactions with Y889 in PARP-1. [] Additionally, E763 in PARP-1 exhibits stronger electrostatic interactions with NMS-P118 than the corresponding residue (Q332) in PARP-2. []
Q3: What is the role of computational chemistry in understanding the mechanism of action and selectivity of NMS-P118?
A3: Computational techniques like molecular dynamics (MD) simulations and free energy calculations have been instrumental in elucidating the binding mode and selectivity determinants of NMS-P118. [, ] These studies provide a detailed atomic-level understanding of how NMS-P118 interacts with PARP-1 and PARP-2, highlighting specific residues and interactions responsible for its selective inhibition of PARP-1. [, ] This knowledge can be further leveraged for structure-based drug design of novel and more selective PARP-1 inhibitors.
Q4: What are the potential benefits of developing selective PARP-1 inhibitors like NMS-P118 for cancer therapy?
A4: The development of highly selective PARP-1 inhibitors like NMS-P118 holds promise for improving the therapeutic window in cancer treatment. By minimizing off-target effects on PARP-2, these selective inhibitors could potentially reduce side effects and enhance the overall efficacy of cancer therapy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


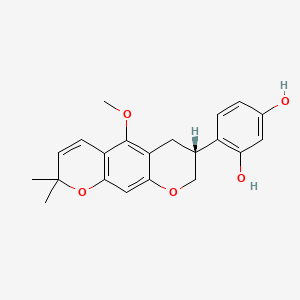

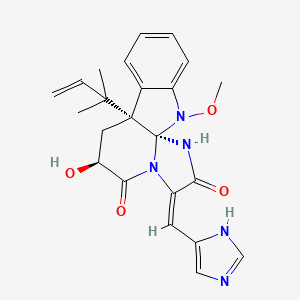
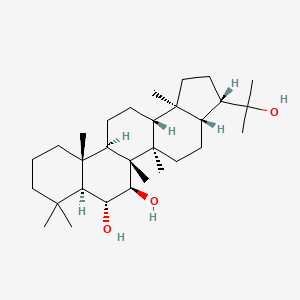
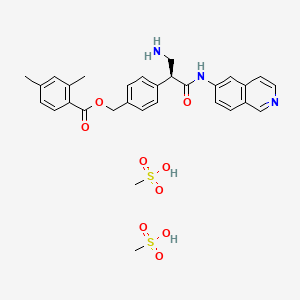
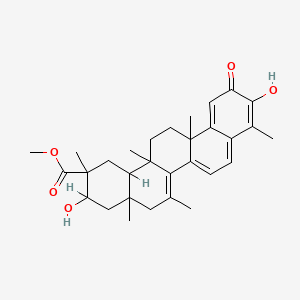

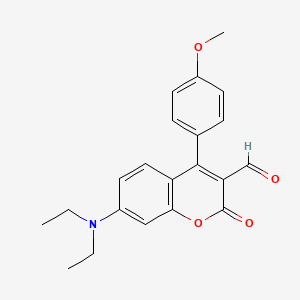
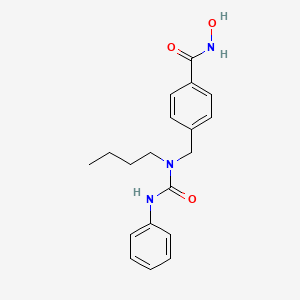
![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)